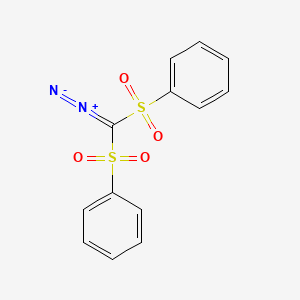

Bis(phenylsulfonyl) diazomethane

Description

Overview of Diazo Compounds in Advanced Organic Synthesis

Diazo compounds, characterized by the presence of a diazo group (-N2), are a cornerstone of modern organic synthesis. numberanalytics.com Their diverse reactivity allows for a wide array of chemical transformations, making them indispensable for the construction of complex molecules. researchgate.netgoogle.com A key feature of diazo compounds is their ability to serve as precursors to highly reactive carbene intermediates upon thermal, photochemical, or metal-catalyzed decomposition. numberanalytics.comnih.govresearchgate.net These carbenes can then participate in a variety of reactions, including:

Cycloaddition Reactions: Diazo compounds readily undergo [3+2] cycloaddition reactions with various dipolarophiles, providing access to a range of five-membered heterocyclic rings. acs.orgyoutube.com

Carbene Insertion Reactions: Carbenes generated from diazo compounds can insert into C-H, N-H, O-H, S-H, and Si-H bonds, enabling the direct functionalization of otherwise unreactive bonds. numberanalytics.comnih.gov

Rearrangement Reactions: Certain diazo compounds can undergo rearrangements, such as the Wolff rearrangement, to form ketenes, which are valuable intermediates for further transformations. researchgate.netmasterorganicchemistry.com

Homologation Reactions: The Arndt-Eistert reaction, which utilizes diazomethane (B1218177), allows for the one-carbon homologation of carboxylic acids. masterorganicchemistry.comyoutube.com

The stability and reactivity of diazo compounds can be tuned by the nature of the substituents attached to the diazo carbon. Electron-withdrawing groups, such as those in α-diazocarbonyl compounds, generally increase the stability of the diazo compound. researchgate.net

Significance of Bis(phenylsulfonyl)diazomethane as a Versatile Synthetic Reagent

Bis(phenylsulfonyl)diazomethane, with its two strongly electron-withdrawing phenylsulfonyl groups, stands out as a particularly stable and versatile diazo reagent. The phenylsulfonyl groups not only enhance the stability of the molecule but also significantly influence its reactivity. clockss.org This reagent is a crystalline solid with a long shelf life, adding to its practicality in a laboratory setting. clockss.org

The primary significance of bis(phenylsulfonyl)diazomethane lies in its role as a precursor to bis(phenylsulfonyl)carbene. This carbene exhibits unique reactivity and has been employed in a variety of synthetic transformations. A notable application is in rhodium(III)-catalyzed C-H functionalization reactions, where it can insert into the ortho C-H bonds of aromatic amides to form new carbon-carbon bonds. rsc.org This provides a direct and efficient method for the elaboration of aromatic systems.

Historical Context and Early Research on Bis(phenylsulfonyl)diazomethane

The study of diazo compounds dates back to the late 19th century, with the discovery of diazomethane by Hans von Pechmann in 1894. wikipedia.org Early research on diazo compounds focused on their preparation and fundamental reactivity. The synthesis and initial characterization of bis(phenylsulfonyl)diazomethane were first reported in the mid-20th century. acs.org

Initial investigations into the chemistry of bis(phenylsulfonyl)diazomethane explored its reactions with various substrates. For instance, its cycloaddition reactions with activated double bonds, such as those in α,β-unsaturated sulfones, were studied to understand the influence of the sulfonyl groups on the regioselectivity of the reaction. ru.nl These early studies laid the groundwork for the more advanced applications of bis(phenylsulfonyl)diazomethane that have been developed in recent years. The development of methods for its synthesis from precursors like bis(phenylsulfonyl)methane (B177063) has also been a key area of research. rsc.org

Chemical Properties and Synthesis of Bis(phenylsulfonyl)diazomethane

The utility of bis(phenylsulfonyl)diazomethane in organic synthesis is intrinsically linked to its distinct chemical and physical properties.

Molecular Structure and Spectroscopic Data

Bis(phenylsulfonyl)diazomethane possesses the chemical formula C13H10N2O4S2. nih.gov The central carbon atom is bonded to two phenylsulfonyl groups and a diazo group. The presence of the two bulky and electron-withdrawing phenylsulfonyl groups significantly influences the geometry and electronic structure of the molecule.

| Compound Name | Molecular Formula | Molar Mass |

| Bis(phenylsulfonyl)diazomethane | C13H10N2O4S2 | 322.4 g/mol nih.gov |

Spectroscopic techniques are crucial for the characterization of bis(phenylsulfonyl)diazomethane. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic stretching vibration of the diazo group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

Methods of Preparation

The synthesis of bis(phenylsulfonyl)diazomethane typically involves a diazotransfer reaction. A common precursor is bis(phenylsulfonyl)methane. rsc.orgresearchgate.net This precursor can be reacted with a diazotizing agent, such as tosyl azide (B81097), in the presence of a base to yield bis(phenylsulfonyl)diazomethane.

Another approach involves the in situ generation of diazomethane from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and its subsequent reaction with a suitable substrate. researchgate.netdiva-portal.org However, for the specific synthesis of bis(phenylsulfonyl)diazomethane, the diazotransfer to bis(phenylsulfonyl)methane is a more direct route. The synthesis of the precursor, bis(phenylsulfonyl)methane, can be achieved by reacting methylene (B1212753) chloride with a thiol in the presence of a base, followed by oxidation.

Reactivity and Synthetic Applications of Bis(phenylsulfonyl)diazomethane

The synthetic utility of bis(phenylsulfonyl)diazomethane stems from its diverse reactivity, primarily as a source of bis(phenylsulfonyl)carbene.

Cycloaddition Reactions

Like other diazo compounds, bis(phenylsulfonyl)diazomethane can participate in cycloaddition reactions. It can react with electron-rich alkenes in a [3+2] cycloaddition manner to form pyrazoline derivatives. acs.orgclockss.orgru.nl The regiochemistry of these cycloadditions is influenced by the electronic and steric properties of both the diazoalkane and the dipolarophile. clockss.org Subsequent elimination of nitrogen from the pyrazoline adducts can lead to the formation of cyclopropanes or other rearranged products. clockss.org

Carbene Precursor

Upon thermal or metal-catalyzed decomposition, bis(phenylsulfonyl)diazomethane readily loses a molecule of nitrogen gas to generate the highly reactive bis(phenylsulfonyl)carbene. libretexts.orglibretexts.org This carbene is a key intermediate in many of the synthetic applications of its parent diazo compound. The two phenylsulfonyl groups stabilize the carbene to some extent, yet it remains a highly electrophilic species.

C-H Insertion Reactions

A significant application of bis(phenylsulfonyl)diazomethane is in C-H insertion reactions mediated by the corresponding carbene. rsc.org Transition metal catalysts, particularly those based on rhodium, are often employed to facilitate these transformations. For example, the rhodium(III)-catalyzed reaction of bis(phenylsulfonyl)diazomethane with aromatic amides results in the selective insertion of the bis(phenylsulfonyl)carbene into the ortho C-H bond of the aromatic ring. rsc.org This reaction provides a powerful tool for the direct functionalization of arenes, a common structural motif in pharmaceuticals and materials science.

Structure

3D Structure

Properties

CAS No. |

1886-74-4 |

|---|---|

Molecular Formula |

C13H10N2O4S2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

[benzenesulfonyl(diazo)methyl]sulfonylbenzene |

InChI |

InChI=1S/C13H10N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H |

InChI Key |

QFKJMDYQKVPGNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Generation and Properties of Bis Phenylsulfonyl Carbene Carbenoid Intermediates

Methods of Carbene Generation from Bis(phenylsulfonyl)diazomethane

The transformation of bis(phenylsulfonyl)diazomethane into its corresponding carbene is typically induced by photolysis, thermal decomposition, or transition-metal catalysis.

The photolytic decomposition of bis(phenylsulfonyl)diazomethane provides a clean and efficient method for generating bis(phenylsulfonyl)carbene. This process involves the irradiation of the diazomethane (B1218177) with ultraviolet (UV) light, which leads to the expulsion of a molecule of nitrogen gas (N₂) and the formation of the carbene.

This method is particularly useful for reactions that are sensitive to heat or the presence of metal catalysts. For instance, the photocatalyst-assisted hydrogenative reduction of 5,11-bis(phenylsulfonyl)dibenzo[a,e]cyclooctatetraene using a perylene (B46583) photocatalyst under UV/visible-light irradiation has been reported. nih.gov In this reaction, the in-situ-formed anion radical undergoes transannulation to yield a five-membered ring-fused nano-tweezer compound, 5,10-bis(phenylsulfonyl)tetrahydrodibenzopentalene. nih.gov

Heating bis(phenylsulfonyl)diazomethane also leads to the formation of bis(phenylsulfonyl)carbene through the elimination of nitrogen gas. This method is straightforward but can sometimes lead to side reactions due to the elevated temperatures required. The thermal stability of the diazomethane and the reactivity of the resulting carbene are crucial factors in the success of this approach.

Transition-metal catalysis is a powerful tool for the controlled generation of carbenes from diazo compounds. acs.org Various transition metals, including rhodium, copper, and silver, can catalyze the decomposition of bis(phenylsulfonyl)diazomethane to form a metal-carbene complex, often referred to as a carbenoid. acs.org These carbenoids exhibit unique reactivity compared to the free carbene, often leading to higher selectivity in subsequent reactions.

For example, rhodium-carbenoid mediated O-H insertion reactions have been studied, highlighting the effect of the catalyst on the competition between O-H insertion and H-abstraction pathways. acs.org Silver-based catalysts, such as [TpBr3Ag]2, have been employed for the functionalization of alkanes using carbene precursors. acs.org The choice of metal catalyst can significantly influence the outcome of the reaction, allowing for fine-tuning of the reactivity and selectivity. acs.org

| Method | Conditions | Advantages | Disadvantages |

| Photolytic Generation | UV light | Mild conditions, high efficiency | Requires specialized equipment |

| Thermal Decomposition | High temperature | Simple setup | Potential for side reactions |

| Transition-Metal Catalysis | Metal catalyst (e.g., Rh, Cu, Ag) | High selectivity, controlled reactivity | Catalyst cost and removal |

Nature and Reactivity Profile of Bis(phenylsulfonyl)carbene

Bis(phenylsulfonyl)carbene is a highly electrophilic species due to the presence of two strongly electron-withdrawing phenylsulfonyl groups. This electrophilicity governs its reactivity, making it a versatile intermediate for various chemical transformations.

The two phenylsulfonyl groups on the carbene carbon atom significantly withdraw electron density, rendering the carbene highly electrophilic. This pronounced electrophilic character dictates its reaction pathways. It readily reacts with nucleophiles and participates in insertion reactions with electron-rich bonds. The electrophilicity of the carbene can be influenced by the reaction conditions and the presence of catalysts.

Advanced Reactivity and Mechanistic Investigations of Bis Phenylsulfonyl Diazomethane

Carbene Insertion Reactions

The generation of bis(phenylsulfonyl)carbene from its diazomethane (B1218177) precursor, typically facilitated by transition metal catalysts, is central to its utility. This highly electrophilic carbene can readily undergo insertion into a variety of C-H bonds, providing a direct method for forming new carbon-carbon bonds.

C-H insertion is a powerful strategy that transforms typically inert C-H bonds into valuable functional groups. Research has focused on directing this reactivity to specific sites within a molecule to ensure high selectivity and yield.

The functionalization of aromatic C-H bonds using bis(phenylsulfonyl)diazomethane is a well-developed area, offering a direct route to arylated bis(phenylsulfonyl)methane (B177063) derivatives. These products can be further manipulated, for instance, through reductive desulfonylation to yield methylated arenes.

C-H Insertion Processes

Aromatic C-H Functionalization

Rh(III)-Catalyzed Migratory Insertion

Rhodium(III) catalysis has been successfully employed to facilitate the migratory insertion of bis(phenylsulfonyl)carbene into aromatic C-H bonds. This method proceeds under mild reaction conditions and provides a variety of bis(phenylsulfonyl)methyl derivatives in good yields. The reaction is believed to proceed through the formation of a Rh(III)-carbene complex, which then undergoes migratory insertion into the aromatic C-H bond. This transformation is notable for its utility in preparing precursors for methylated and other functionalized aromatic compounds.

Table 1: Examples of Rh(III)-Catalyzed Aromatic C-H Insertion

| Aromatic Substrate | Product Yield | Reference |

|---|---|---|

| N-pivaloyl-N-methylaniline | 95% | |

| 1-(tert-butyl)-2-methoxybenzene | 82% | |

| 2-phenylpyridine | 92% |

Directed C-H Activation (e.g., ortho C-H of aryl amides, N-heterocycle directed)

To control the regioselectivity of the C-H insertion, directing groups are often employed. These functional groups coordinate to the metal catalyst, positioning it in proximity to a specific C-H bond, typically at the ortho position.

Aryl amides have proven to be effective directing groups in Rh(III)-catalyzed reactions with bis(phenylsulfonyl)diazomethane. The amide functionality coordinates to the rhodium center, leading to selective carbene insertion into the ortho C-H bond of the aromatic ring. This reaction is tolerant of various substituents on the aromatic amide and generally produces the desired products in moderate to excellent yields.

Nitrogen heterocycles, such as pyridines and indoles, are also effective directing groups for Rh-catalyzed C-H functionalization. The nitrogen atom of the heterocycle coordinates with the rhodium catalyst, directing the C-H activation and subsequent carbene insertion to a specific position on the heterocyclic or an adjacent aromatic ring.

Table 2: Examples of Directed Aromatic C-H Insertion

| Substrate | Directing Group | Product Yield | Reference |

|---|---|---|---|

| N-Pivaloyl-aniline | Amide | 95% | |

| 2-Phenylpyridine | Pyridyl | 92% |

The direct functionalization of alkenyl (C=C-H) bonds via carbene insertion is a challenging transformation. While bis(phenylsulfonyl)diazomethane is widely used in reactions involving alkenes, such as cyclopropanation, detailed research findings specifically documenting the direct insertion of bis(phenylsulfonyl)carbene into unactivated alkenyl C-H bonds are not extensively available in the reviewed scientific literature.

The insertion of carbenes into strong, unactivated aliphatic C(sp³)-H bonds is a significant goal in synthetic chemistry, as it offers a route to functionalize saturated hydrocarbons. While metal-carbene insertions into C(sp³)-H bonds are known, the application of bis(phenylsulfonyl)diazomethane for this purpose in a general, intermolecular fashion is not widely reported. Research in this area has often focused on intramolecular examples where the substrate's geometry pre-organizes the reactive centers, or on substrates with activated C(sp³)-H bonds. A specific example includes the Rh(III)-catalyzed intramolecular C(sp³)-H functionalization of a methyl group to form complex macrocycles. However, general and broadly applicable methods for the intermolecular functionalization of unactivated C(sp³)-H bonds using bis(phenylsulfonyl)diazomethane remain a specialized area of research.

Heteroatom-Hydrogen (X-H) Insertion Reactions

Bis(phenylsulfonyl)diazomethane serves as a precursor to bis(phenylsulfonyl)carbene, an exceptionally electrophilic intermediate. This high electrophilicity drives its insertion into various heteroatom-hydrogen bonds. These reactions are typically catalyzed by transition metals, such as rhodium or copper, which facilitate the formation of a metal-carbene intermediate.

The insertion of the bis(phenylsulfonyl)methylidene moiety into the nitrogen-hydrogen bond of amines and related compounds is a key reaction. This transformation provides a direct route to α-amino sulfones. Research has demonstrated that these N-H insertion reactions can be effectively catalyzed by metal complexes. For instance, rhodium-mediated S-H insertion reactions have been developed, and similar principles apply to N-H insertions, often occurring in concert with diazo transfer processes developed for continuous flow systems.

A notable application is the reaction with anilines, where the carbene generated from bis(phenylsulfonyl)diazomethane inserts into the N-H bond to yield N-aryl-α-bis(phenylsulfonyl)methylamines. The reaction conditions, particularly the choice of catalyst, are crucial for achieving high efficiency and selectivity.

Table 1: Representative N-H Insertion Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Bis(phenylsulfonyl)diazomethane | Aniline | Rh₂(OAc)₄ | N-Phenyl-1,1-bis(phenylsulfonyl)methanamine |

The insertion of carbenes into silicon-hydrogen (Si-H) bonds is a powerful method for forming carbon-silicon bonds. While the reactivity of bis(phenylsulfonyl)diazomethane in this specific context is not as extensively documented as other diazo compounds, the principles of Si-H insertion are well-established for structurally related carbenes. Rhodium and iridium complexes are known to catalyze the Si-H insertion of diazo compounds into silanes. acs.org For example, Ir(III)-catalyzed reactions have been shown to facilitate carbene migratory insertion into various bonds. acs.org

The reaction involves the formation of a metal-carbene species, which then reacts with the silane. The electrophilic nature of the bis(phenylsulfonyl)carbene suggests it would be highly reactive toward the hydridic Si-H bond. Although direct examples with bis(phenylsulfonyl)diazomethane are sparse in the reviewed literature, rhodium-catalyzed reactions with silanes are known, involving dinuclear silyl-hydride complexes as potential intermediates in related catalytic hydrosilylation processes. capes.gov.br

The O-H insertion reaction of carbenes derived from diazo compounds is a fundamental transformation for the synthesis of ethers. Bis(phenylsulfonyl)diazomethane, upon conversion to its corresponding carbene, readily undergoes insertion into the O-H bond of alcohols. This reaction is believed to proceed via an electrophilic attack of the carbene on the oxygen atom, followed by a rapid proton transfer.

The photolysis of bis(phenylsulfonyl)diazomethane generates what is considered an exceptionally electrophilic carbene, which drives these insertion reactions. researchgate.net The process has been noted as a significant synthetic application for carbenoids derived from diazocarbonyl and related diazo compounds. researchgate.netusp.br This method provides a direct pathway to α-alkoxy-bis(phenylsulfonyl)methanes, which are versatile synthetic intermediates.

Table 2: General O-H Insertion Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Bis(phenylsulfonyl)diazomethane | Alcohol (R-OH) | Metal Catalyst (e.g., Rh, Cu) or Photolysis | α-Alkoxy-bis(phenylsulfonyl)methane |

C-I Insertion Reactions (Related to Ylide Chemistry)

The interaction of carbenes with organoiodine compounds can lead to the formation of iodonium (B1229267) ylides, which are themselves valuable reactive intermediates. A known reaction involves phenyliodonium (B1259483) bis(phenylsulfonyl)methylide, which is closely related to the chemistry of bis(phenylsulfonyl)diazomethane. thieme-connect.de The reaction of a carbene, such as that generated from bis(phenylsulfonyl)diazomethane, with an iodine(I) species can be considered a formal C-I insertion to generate an iodonium ylide.

These ylides are stabilized by the two electron-withdrawing phenylsulfonyl groups. This chemistry connects bis(phenylsulfonyl)diazomethane to the broader field of hypervalent iodine chemistry, where such ylides serve as carbene surrogates, avoiding the direct handling of potentially unstable diazo compounds. researchgate.net

Cycloaddition Reactions

Bis(phenylsulfonyl)diazomethane is a precursor for cycloaddition reactions, most notably in the formation of cyclopropanes from unsaturated substrates. These reactions capitalize on the reactivity of the generated bis(phenylsulfonyl)carbene.

The addition of a carbene to an alkene is a primary method for synthesizing cyclopropane (B1198618) rings. The carbene generated from bis(phenylsulfonyl)diazomethane can add across a carbon-carbon double bond to form a 1,1-bis(phenylsulfonyl)cyclopropane derivative. These reactions are often catalyzed by transition metals like copper or rhodium.

The general mechanism involves the decomposition of the diazo compound to a metal-carbene intermediate, which then transfers the carbene unit to the alkene. The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. However, competing pathways can exist. For example, in reactions with conjugated dienes, 1,3-dipolar cycloaddition to form pyrazolines may occur, which can then eliminate nitrogen gas. This pathway can sometimes lead to diene products rather than cyclopropanes.

Table 3: Cyclopropanation of Alkenes

| Carbene Precursor | Substrate | Catalyst (Typical) | Product Class |

| Bis(phenylsulfonyl)diazomethane | Alkene (e.g., Styrene) | Cu(acac)₂, Rh₂(OAc)₄ | 1,1-Bis(phenylsulfonyl)cyclopropanes |

| Bis(phenylsulfonyl)diazomethane | Conjugated Diene | Heat/Catalyst | Pyrazolines, Dienes (competing pathways) |

Cyclopropanation of Unsaturated Substrates

Stereospecificity and Catalytic Aspects

The reactivity of bis(phenylsulfonyl)diazomethane in catalytic processes often involves the formation of a metal-carbene intermediate, which then undergoes further reactions. The stereospecificity of these reactions is a crucial aspect, dictating the three-dimensional arrangement of the final product. A reaction is considered stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

In the context of bis(phenylsulfonyl)diazomethane, its engagement in catalytic cycles, particularly with transition metals like rhodium, has been a subject of investigation. For instance, Rh(III)-catalyzed C-H functionalization reactions of aromatic amides with bis(phenylsulfonyl)diazomethane have been developed. rsc.orgrsc.org These reactions proceed through a proposed mechanism involving the formation of a rhodium-carbene species. The catalytic cycle is believed to involve the coordination of the amide, followed by C-H activation and migratory insertion of the bis(phenylsulfonyl)carbene. rsc.org While these studies demonstrate the catalytic utility of bis(phenylsulfonyl)diazomethane in forming new carbon-carbon bonds under mild conditions, the specific details regarding the stereospecificity of these particular C-H insertion reactions are an area of ongoing research. rsc.orgrsc.org The stereochemical outcome of such reactions is often influenced by the catalyst system and the structure of the substrates involved. masterorganicchemistry.com

The bis(sulfonyl)methyl group, introduced through these catalytic methods, is a versatile functional group that can be transformed into other moieties, highlighting the synthetic importance of these catalytic reactions. rsc.org

[3+2] Dipolar Cycloadditions

[3+2] dipolar cycloadditions are powerful pericyclic reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. Bis(phenylsulfonyl)diazomethane can act as a precursor to a carbene which can then be involved in reactions that ultimately lead to five-membered heterocyclic structures, or it can participate in reactions that have the characteristics of a [3+2] cycloaddition.

Reactions with Alkenes and Alkynes (e.g., Pyrazolines, Isoxazoles, Dihydroisoxazoles)

The reaction of diazo compounds with alkenes and alkynes is a well-established method for the synthesis of five-membered heterocyclic compounds like pyrazolines and pyrazoles. clockss.orgenamine.netru.nlresearchgate.net Diazomethane, a related diazo compound, readily undergoes [3+2] cycloaddition with activated double bonds to form pyrazolines. ru.nl These initial cycloadducts, 1-pyrazolines, can sometimes be unstable and may isomerize to the more stable 2-pyrazolines. enamine.net

In the case of bis(phenylsulfonyl)diazomethane, its reaction with alkenes and alkynes can lead to the formation of pyrazoline derivatives. The two phenylsulfonyl groups significantly influence the reactivity of the diazo compound and the stability of the resulting products. The general reaction involves the 1,3-dipolar cycloaddition of the diazoalkane across the π-system of the alkene or alkyne.

Similarly, isoxazole (B147169) and dihydroisoxazole (B8533529) skeletons can be synthesized through [3+2] cycloaddition reactions involving a nitrile oxide as the 1,3-dipole. nih.govmdpi.comresearchgate.netorganic-chemistry.orgnih.gov While not a direct reaction of bis(phenylsulfonyl)diazomethane, the principles of [3+2] cycloadditions are fundamental to the formation of these heterocycles. The reaction of a nitrile oxide with an alkene leads to a dihydroisoxazole, while reaction with an alkyne yields an isoxazole.

The table below summarizes the types of heterocyclic products formed from the [3+2] cycloaddition of 1,3-dipoles with alkenes and alkynes.

| 1,3-Dipole | Dipolarophile | Heterocyclic Product |

| Diazoalkane | Alkenes | Pyrazolines |

| Diazoalkane | Alkynes | Pyrazoles |

| Nitrile Oxide | Alkenes | Dihydroisoxazoles |

| Nitrile Oxide | Alkynes | Isoxazoles |

Cycloadditions with Aryldiazonium Salts (Tetrazole Formation)

Bis(phenylsulfonyl)diazomethane can participate in cycloaddition reactions with aryldiazonium salts, leading to the formation of tetrazole derivatives. This reaction represents a [3+2] cycloaddition where the diazonium salt acts as the dipolarophile. Silver-catalyzed [3+2] cycloaddition reactions between aryldiazonium salts and diazoacetates have been reported to regioselectively produce carboxylic tetrazoles. researchgate.net This methodology offers a direct route to functionalized tetrazoles from readily available starting materials under mild conditions. researchgate.net

A similar silver-catalyzed [3+2] cycloaddition has been developed between aryldiazonium salts and the Seyferth-Gilbert reagent, providing access to phosphonylated tetrazoles. researchgate.net These reactions highlight the utility of aryldiazonium salts as partners in cycloaddition reactions for the synthesis of important heterocyclic scaffolds. researchgate.netpku.edu.cn

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or a group within a molecule. Bis(phenylsulfonyl)diazomethane and its derivatives can undergo several types of rearrangements, leading to structurally diverse products.

1,3-Phenylsulfonyl Shifts

Rearrangements involving the migration of a sulfonyl group are known in organosulfur chemistry. While specific examples of 1,3-phenylsulfonyl shifts directly from bis(phenylsulfonyl)diazomethane are not extensively documented in the provided search results, related rearrangements in sulfonyl-containing systems suggest the possibility of such shifts under appropriate thermal or photochemical conditions. For instance, the cycloaddition of (phenylsulfonyl)-1,2-propadienes with diazomethane leads to cycloadducts that undergo novel rearrangement reactions. acs.org These rearrangements can involve the migration of the phenylsulfonyl group.

Wolff Rearrangement (via diazo ketones)

The Wolff rearrangement is a reaction of α-diazocarbonyl compounds to form a ketene, which can then be trapped by a nucleophile. wikipedia.orgorganic-chemistry.orgaklectures.comchem-station.com This reaction is a key step in the Arndt-Eistert synthesis for the one-carbon homologation of carboxylic acids. wikipedia.orgchem-station.com The rearrangement can be induced thermally, photochemically, or through metal catalysis, often with silver salts. organic-chemistry.org

The mechanism of the Wolff rearrangement is thought to proceed through the formation of an α-ketocarbene intermediate, which then undergoes a 1,2-rearrangement to give the ketene. chem-station.com However, a concerted mechanism where the loss of nitrogen and the 1,2-shift occur simultaneously is also possible. organic-chemistry.orgaklectures.com

For bis(phenylsulfonyl)diazomethane to undergo a classical Wolff rearrangement, it would first need to be converted into an α-diazo ketone derivative. The Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl-protected amino acids has been investigated, demonstrating that the reaction pathway can be influenced by the substrate structure and reaction conditions. pku.edu.cnrsc.org In some cases, direct carbene N-H insertion can compete with the Wolff rearrangement. pku.edu.cn

The following table outlines the key aspects of the Wolff rearrangement.

| Aspect | Description |

| Starting Material | α-Diazocarbonyl compound |

| Key Intermediate | Ketene |

| Induction Methods | Thermal, Photochemical, Metal Catalysis (e.g., Ag₂O) |

| Common Application | Arndt-Eistert homologation of carboxylic acids |

| Potential Competing Reactions | Carbene insertion reactions |

Synthetic Utility and Transformations of Products Derived from Bis Phenylsulfonyl Diazomethane

Formation of Bis(sulfonyl)methyl Derivatives

The reaction of bis(phenylsulfonyl)diazomethane with various substrates leads to the formation of bis(sulfonyl)methyl derivatives. For instance, a Rh(III)-catalyzed migratory insertion of the bis(phenylsulfonyl)carbene, generated from bis(phenylsulfonyl)diazomethane, into the ortho C-H bonds of aryl amides yields products with moderate to excellent yields under mild conditions. rsc.org This method provides a direct route to functionalized aromatic compounds bearing the bis(phenylsulfonyl)methyl moiety.

Similarly, the palladium-catalyzed reaction of bis(phenylsulfonyl)diazomethane with gem-difluorocyclopropanes results in a ring-opening cross-coupling, affording functionalized alkenes containing the bis(phenylsulfonyl)methyl group. acs.org These reactions highlight the utility of bis(phenylsulfonyl)diazomethane as a precursor to complex molecules.

Post-Reaction Functional Group Transformations

The bis(phenylsulfonyl)methyl group, once incorporated into a molecule, can be converted into a range of other functional groups, enhancing the synthetic value of bis(phenylsulfonyl)diazomethane.

A crucial transformation of bis(sulfonyl)methyl derivatives is their reductive desulfonylation to form methyl groups. rsc.org This process involves the removal of the sulfonyl groups and their replacement with hydrogen atoms. wikipedia.orgorganicreactions.org Common reducing agents for this transformation include active metals like sodium amalgam and aluminum amalgam, as well as tin hydrides. wikipedia.org The reaction proceeds by cleavage of the carbon-sulfur bonds, ultimately yielding the corresponding methyl-substituted product. wikipedia.org This desulfonylation strategy is a key step in multi-step syntheses where the sulfonyl group is used as a control element and is subsequently removed. clockss.orgresearchgate.net

Table 1: Examples of Reductive Desulfonylation

| Starting Material | Reagents | Product |

| β-Ketosulfones | TiCl₄–Zn | Ketones rsc.org |

| Alkyl Sulfones | Active metals (e.g., Na/Hg) | Alkanes wikipedia.org |

The bis(sulfonyl)methyl group offers a gateway to other important functionalities. For instance, diverse desulfonylation transformations of the products from the Rh(III)-catalyzed reaction of bis(phenylsulfonyl)diazomethane have been achieved. rsc.org While the direct conversion to a trideuteriomethyl group from a bis(sulfonyl)methyl group is not explicitly detailed in the provided results, the general principle of derivatization suggests its possibility through isotopic labeling methods.

Furthermore, the bis(sulfonyl)methyl group can be a precursor to aldehydes and carboxylic acids. The oxidation of primary alcohols, which can be conceptually linked to the functional group level of a methyl group, is a common method for synthesizing carboxylic acids. britannica.com Strong oxidizing agents are typically employed for this purpose. britannica.com Additionally, the hydrolysis of nitriles and the carboxylation of organometallic intermediates are established methods for preparing carboxylic acids. libretexts.orglibretexts.org Derivatization is a common strategy to enhance the detectability and separation of aldehydes and other compounds in analytical methods. nih.govresearchgate.netnih.gov

While the primary reaction of bis(phenylsulfonyl)diazomethane introduces a bis(sulfonyl)methyl group, subsequent modifications can lead to monosulfonylmethyl analogs. This can be achieved through partial desulfonylation, where only one of the two sulfonyl groups is removed. The conditions for such a selective reaction would need to be carefully controlled.

Synthesis of Cyclopropane (B1198618) Derivatives

Bis(phenylsulfonyl)diazomethane is a valuable reagent for the synthesis of cyclopropane derivatives. acs.org The reaction of diazomethane (B1218177) and its derivatives with alkenes is a well-established method for cyclopropanation. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds through the formation of a carbene, which then adds to the double bond of an alkene to form the cyclopropane ring. libretexts.orglibretexts.org In the case of bis(phenylsulfonyl)diazomethane, the resulting bis(phenylsulfonyl)carbene reacts with alkenes to yield cyclopropanes substituted with two phenylsulfonyl groups. rsc.org

The synthesis of 1,1-bis(sulfonyl)cyclopropanes can also be achieved from active bis(sulfonyl)methylene compounds using sulfonium (B1226848) salts. acs.org Furthermore, the cycloaddition of diazomethane with compounds like (phenylsulfonyl)-1,2-propadienes also leads to the formation of cycloadducts that can rearrange to form cyclopropane derivatives. acs.org The stereochemistry of the resulting cyclopropanes can often be controlled, leading to the formation of specific diastereoisomers. rsc.org

Table 2: Cyclopropanation Reactions

| Reactants | Product |

| Bis(phenylsulfonyl)diazomethane + Alkene | Bis(phenylsulfonyl)cyclopropane acs.orgrsc.org |

| Diazomethane + (Phenylsulfonyl)-1,2-propadiene | Cycloadduct, rearranges to cyclopropane derivative acs.org |

| 1,1-Diborylalkenes + (Trimethylsilyl)diazomethane | Substituted cyclopropanes nih.gov |

Preparation of Sulfonyl Hydrazones

Bis(phenylsulfonyl)diazomethane can be utilized in the preparation of sulfonyl hydrazones. The reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) with diazomethane can lead to cycloadducts which can be further transformed. clockss.org While not a direct reaction of bis(phenylsulfonyl)diazomethane to form a hydrazone, it demonstrates the utility of related sulfonyl compounds in forming nitrogen-containing heterocycles. A more direct approach involves the reaction of a ketone, such as 2-(phenylsulfonyl)-1-(4-tolyl)ethan-1-one, with hydrazine (B178648) hydrate (B1144303) to produce the corresponding bis(hydrazone). researchgate.net Heterogeneous catalysts can also be employed for the synthesis of ketazines (bis-hydrazine derivatives) from acetophenone (B1666503) derivatives and hydrazine hydrate. mdpi.com

Applications in Complex Molecule Synthesis

Bis(phenylsulfonyl)diazomethane serves as a versatile reagent in the synthesis of complex organic molecules, primarily through its ability to generate a stabilized carbene upon loss of nitrogen gas. This reactive intermediate can then participate in a variety of chemical transformations, including cycloaddition and insertion reactions, providing efficient pathways to intricate molecular architectures.

The phenylsulfonyl groups play a crucial role in the reactivity and utility of this reagent. They stabilize the diazo compound and the resulting carbene, making it easier to handle than simpler diazoalkanes. Furthermore, the sulfonyl groups can act as temporary activating and directing groups, influencing the regioselectivity of reactions. clockss.org They can be subsequently removed under reductive conditions, adding to the synthetic flexibility. clockss.org

One of the key applications of bis(phenylsulfonyl)diazomethane and its derivatives is in cycloaddition reactions. For instance, derivatives like 2,3-bis(phenylsulfonyl)-1,3-butadiene readily undergo [4+2] cycloaddition reactions with various dienophiles. clockss.org The phenylsulfonyl substituents enhance the reactivity of the diene and control the regiochemistry of the cycloaddition, leading to the formation of highly functionalized cyclic systems. clockss.org These cycloadducts can then be further elaborated into more complex structures.

The generation of bis(phenylsulfonyl)carbene from bis(phenylsulfonyl)diazomethane opens up pathways for cyclopropanation and aziridination reactions. These reactions are fundamental in the construction of three-membered rings, which are important motifs in many biologically active compounds and natural products. The bulky and electron-withdrawing nature of the phenylsulfonyl groups can influence the stereoselectivity of these transformations.

Development of Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic compounds can significantly modulate their physical, chemical, and biological properties. This has led to a growing interest in the development of synthetic methods for accessing fluorinated heterocycles. Bis(phenylsulfonyl)diazomethane has been implicated in reactions leading to such compounds, although the direct use of the parent compound is less common than the reactions of its precursors or related diazomethanes with fluorinated substrates.

A notable example involves the reaction of diazomethane with bis(2-fluoro-2-polyfluoroalkylalkenyl) sulfones. researchgate.net This reaction proceeds through a sequence of steps initiated by the cycloaddition of diazomethane to the activated double bonds of the sulfone. Subsequent elimination of hydrogen fluoride (B91410) (dehydrofluorination) from the intermediate pyrazoline, followed by tautomerization and further reaction with diazomethane, leads to the formation of fluorinated dipyrazolyl sulfones. researchgate.net In this process, new heterocyclic rings containing polyfluoroalkyl substituents are constructed. researchgate.net

The general strategy highlights a pathway where a simple diazomethane reacts with a complex fluorinated substrate. While this specific example uses diazomethane itself, the underlying principle of cycloaddition-elimination is relevant to the broader class of diazo compounds and their role in heterocycle synthesis. The development of methods to construct fluorinated heterocycles is a significant area of research, with applications in medicinal chemistry and materials science. nyu.edu

Computational and Theoretical Studies on Bis Phenylsulfonyl Diazomethane Reactivity

Density Functional Theory (T) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (T) calculations are instrumental in mapping the potential energy surfaces of reactions involving bis(phenylsulfonyl)diazomethane. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. This is particularly valuable for reactions such as cyclopropanations and C–H insertions, which are characteristic of the carbene generated from bis(phenylsulfonyl)diazomethane.

A primary use of T is to elucidate the mechanism of metal-catalyzed reactions. For instance, in the rhodium(III)-catalyzed ortho C–H functionalization of aromatic amides with bis(phenylsulfonyl)diazomethane, a reaction mechanism has been proposed based on experimental evidence. rsc.org T calculations can further illuminate this process by modeling the key steps: coordination of the diazo compound to the metal center, formation of a rhodium-carbene intermediate, migratory insertion of the carbene into the C–H bond, and catalyst regeneration. These calculations can help to determine the rate-determining step and explain the observed reactivity and yields.

In analogous systems, such as the palladium-catalyzed cyclopropanation of olefins with diazomethane (B1218177), T studies have been pivotal. nih.gov These studies have shown that the reaction can proceed through a palladium-carbene complex. The calculations detail the attack of the olefin on this complex, leading to the formation of cyclopropane (B1198618). nih.gov By applying similar computational models to reactions with bis(phenylsulfonyl)diazomethane, the precise pathway and the role of the two phenylsulfonyl groups in influencing the reaction barriers can be understood.

T calculations can also clarify whether a reaction proceeds through a concerted or stepwise mechanism. For example, in the [3+2] cycloaddition of diazomethane with substituted alkenes, T has been used to analyze the transition states and determine that such reactions can occur via a stepwise pathway involving the formation of a molecular complex. imist.ma

Table 1: Representative Energy Barriers in Diazomethane Reactions Calculated by T

| Reaction Step | System | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Methylene (B1212753) Insertion | Pd(OCHO)₂ + CH₂N₂ | Favorable | nih.gov |

| Ethylene Attack on Pd-Carbene | Pd-Carbene + C₂H₄ | Favorable for cyclopropane formation | nih.gov |

Note: The data in this table is derived from studies on related diazomethane systems to illustrate the application of T and does not represent direct calculations on bis(phenylsulfonyl)diazomethane itself.

Theoretical Investigations into Carbene Properties and Stability

The reactivity of bis(phenylsulfonyl)diazomethane is dominated by the properties of the carbene it forms upon loss of N₂, namely bis(phenylsulfonyl)carbene. Theoretical investigations are essential for understanding the electronic structure, stability, and spin state of this critical intermediate.

Computational studies, often complementing experimental techniques like ESR spectroscopy, can predict the ground-state multiplicity of carbenes. koreascience.kr For bis(phenylsulfonyl)carbene, theoretical calculations can determine whether the singlet or triplet state is lower in energy. This is crucial as singlet carbenes typically undergo concerted reactions that retain stereochemistry, while triplet carbenes react in a stepwise, radical-like fashion, often leading to a loss of stereospecificity. libretexts.org The two electron-withdrawing phenylsulfonyl groups are expected to significantly influence the singlet-triplet energy gap.

Electronic structure calculations can also provide insights into the stability of the carbene. The phenylsulfonyl groups stabilize the carbene center through resonance and inductive effects. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the electronic delocalization and the nature of the bonding between the carbene carbon and the adjacent sulfonyl groups. These calculations help in understanding why bis(phenylsulfonyl)carbene is relatively more stable and less reactive than simpler carbenes like methylene. koreascience.kr

Table 2: Factors Influencing Carbene Stability and Reactivity (Theoretical Insights)

| Property | Theoretical Method | Influence of Phenylsulfonyl Groups |

|---|---|---|

| Ground-State Multiplicity | T, CASSCF | Prediction of singlet vs. triplet ground state. koreascience.kr |

| Electronic Stabilization | NBO Analysis | Delocalization of electron density from the carbene center. |

| Geometric Structure | Geometry Optimization | Prediction of bond angles and lengths around the carbene center. |

| Reactivity | Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO energies to predict reactivity with other molecules. |

Elucidation of Stereoselectivity and Regioselectivity through Computational Models

One of the most powerful applications of computational modeling is in predicting and explaining the stereoselectivity and regioselectivity of organic reactions. For reactions involving bis(phenylsulfonyl)diazomethane, T calculations can model the different possible transition states that lead to various stereoisomers or regioisomers. The calculated energy differences between these transition states can then be used to predict the major product of the reaction.

A pertinent example is the [3+2] cycloaddition reaction between diazomethane and an alkene bearing a phenylsulfonyl group. imist.ma T studies on this type of reaction have shown that the regioselectivity is completely controlled by the phenylsulfonyl group. imist.ma By analyzing the Parr functions, which are derived from T calculations, the nucleophilic and electrophilic sites of the reactants can be identified, correctly predicting the observed regiochemistry. imist.ma

In cyclopropanation reactions, computational models can explain the origin of stereoselectivity. For instance, in the cis-cyclopropanation of ethyl acrylate (B77674) by a related carbene, computational analysis revealed that stereoselectivity arises primarily from electrostatic interactions in the transition state. nih.gov Similar models applied to bis(phenylsulfonyl)carbene can elucidate how the bulky and polar phenylsulfonyl groups direct the approach of the alkene, favoring the formation of one stereoisomer over another. These models can analyze steric hindrance and electronic interactions within the transition state structure to rationalize the experimental outcomes. researchgate.net

Table 3: Computational Approaches to Predict Selectivity

| Selectivity Type | Computational Model/Analysis | Key Findings from Analogous Systems | Reference |

|---|---|---|---|

| Regioselectivity | T Transition State Analysis, Parr Functions | Phenylsulfonyl group directs the orientation of cycloaddition. imist.ma | imist.ma |

| Stereoselectivity | T Transition State Energy Comparison | Steric and electrostatic interactions in the transition state determine the stereochemical outcome. nih.gov | nih.govresearchgate.net |

Concluding Remarks and Future Research Perspectives

Summary of Key Advancements in Bis(phenylsulfonyl)diazomethane Chemistry

The chemistry of bis(phenylsulfonyl)diazomethane has evolved significantly from its initial discovery as a stable diazo compound. The most important recent advancement is its application as a robust carbene precursor for rhodium-catalyzed C-H functionalization reactions. rsc.orgnih.gov This has opened new avenues for the direct introduction of a functionalized methyl group equivalent onto aromatic and heteroaromatic rings, a transformation of high value in medicinal and materials chemistry. Furthermore, detailed mechanistic studies using techniques like laser flash photolysis have provided profound insights into the unique reactivity of its corresponding carbene, particularly its propensity to undergo a hetero-Wolff rearrangement. researchgate.netnih.gov

Emerging Research Areas and Unexplored Reactivity

While C-H insertion has been a major focus, the full synthetic potential of bis(phenylsulfonyl)carbene remains to be explored. Emerging areas could include the development of enantioselective C-H insertion reactions by designing novel chiral catalysts capable of controlling the stereochemistry of the bond formation. The reactivity of the intermediate sulfene (B1252967), generated via the hetero-Wolff rearrangement, is another area ripe for investigation. Developing synthetic methods that deliberately generate and trap this sulfene could lead to novel sulfur-containing heterocyclic compounds.

Potential for Novel Methodologies in Organic Synthesis

The stability and predictable reactivity of bis(phenylsulfonyl)diazomethane make it an ideal candidate for the development of new synthetic methodologies. Future research could focus on expanding the substrate scope of the C-H insertion reactions to include less reactive C-H bonds, such as aliphatic ones. Additionally, exploring its reactivity with other transition metal catalysts (e.g., copper, palladium, or iron) could unlock different reaction pathways, such as novel cyclopropanation or ylide formation/rearrangement cascades, further broadening the synthetic utility of this versatile reagent.

Q & A

Basic: What are the recommended synthetic routes for Bis(phenylsulfonyl)diazomethane, and how can reaction conditions be optimized?

Methodological Answer:

Bis(phenylsulfonyl)diazomethane can be synthesized via sulfonation of diazomethane precursors or through nucleophilic substitution reactions. A viable approach involves reacting diazomethane derivatives with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization requires strict temperature control (0–5°C to prevent decomposition) and inert atmosphere (N₂/Ar) to mitigate explosive hazards . Yield improvements are achievable by incremental addition of sulfonylating agents and monitoring via TLC or in situ FTIR to track intermediate formation.

Basic: How should researchers characterize the molecular structure and purity of Bis(phenylsulfonyl)diazomethane?

Methodological Answer:

- Elemental Analysis: Confirm empirical formula using CHNS elemental analysis (e.g., %C, %H, %N matching theoretical values) .

- Spectroscopy:

- X-ray Crystallography: Resolve solid-state geometry and bond angles for mechanistic studies .

Basic: What experimental protocols ensure safe handling and stability assessment of Bis(phenylsulfonyl)diazomethane?

Methodological Answer:

- Stability Testing:

- Safety Protocols:

Advanced: How does the electronic effect of phenylsulfonyl groups influence the reactivity of Bis(phenylsulfonyl)diazomethane in cyclopropanation reactions?

Methodological Answer:

The electron-withdrawing sulfonyl groups stabilize the diazo intermediate but reduce its electrophilicity, altering cyclopropanation kinetics. Compare with unsubstituted diazomethane by:

- Kinetic Studies: Track reaction rates with alkenes (e.g., styrene) using stopped-flow spectroscopy.

- Computational Modeling (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Mechanistic Probes: Use deuterated analogs to study carbene insertion pathways .

Advanced: What strategies resolve contradictions in spectroscopic data when Bis(phenylsulfonyl)diazomethane generates unexpected byproducts?

Methodological Answer:

- Multi-Technique Validation: Cross-reference NMR, IR, and HRMS to distinguish isomers or decomposition products.

- In Situ Monitoring: Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., carbenes or sulfonic acids).

- Isolation and Crystallization: Purify byproducts via column chromatography (silica gel, hexane/EtOAc) and characterize via X-ray diffraction .

Advanced: How can computational chemistry predict the regioselectivity of Bis(phenylsulfonyl)diazomethane in [3+2] cycloadditions?

Methodological Answer:

- DFT Calculations: Optimize transition-state geometries (e.g., B3LYP/6-31G*) to compare activation energies for different regiochemical pathways.

- NBO Analysis: Evaluate charge distribution to identify nucleophilic/electrophilic centers.

- Benchmarking: Validate predictions against experimental outcomes (e.g., cycloadduct ratios from HPLC) .

Advanced: What role does Bis(phenylsulfonyl)diazomethane play in synthesizing sulfone-functionalized heterocycles?

Methodological Answer:

- Stepwise Functionalization: React with enol ethers or imines to form sulfonyl-substituted pyrazolines or triazoles.

- Catalytic Systems: Use Cu(I) or Rh(II) catalysts to enhance carbene transfer efficiency.

- Post-Modification: Hydrolyze intermediates to access sulfonic acids or thioethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.